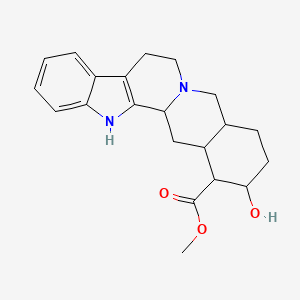

Corynanthine

Description

This compound has been reported in Rauvolfia serpentina, Rauvolfia biauriculata, and other organisms with data available.

A stereoisomer of yohimbine.

Propriétés

IUPAC Name |

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-DKJBZYCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317915 | |

| Record name | Corynanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

483-10-3 | |

| Record name | Corynanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORYNANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Corynanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynanthine, an indole alkaloid and a diastereoisomer of yohimbine, exhibits a distinct pharmacological profile primarily characterized by its selective antagonism of α1-adrenergic receptors. This action is in stark contrast to its isomers, yohimbine and rauwolscine, which are selective α2-adrenergic receptor antagonists. This compound's blockade of α1-adrenoceptors inhibits the downstream Gq-protein signaling cascade, leading to smooth muscle relaxation and antihypertensive effects. Additionally, emerging evidence indicates a secondary mechanism involving agonist activity at serotonergic (5-HT) autoreceptors, which modulates serotonin release. This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: α1-Adrenergic Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of α1-adrenergic receptors.[1][2][3] Unlike its well-known diastereoisomers yohimbine and rauwolscine, which are potent α2-adrenergic receptor antagonists, this compound demonstrates a notable preference for α1-adrenoceptors.[1] Functional studies have shown it to be approximately 10-fold more selective for α1 over α2 sites. This selectivity dictates its physiological effects, which are primarily depressant and antihypertensive, as opposed to the stimulant properties of yohimbine.[1]

Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with the Gq alpha subunit. Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins.

The culmination of this cascade, particularly the increase in intracellular Ca2+, results in smooth muscle contraction, a key component of vascular tone regulation.

This compound, by acting as a competitive antagonist, binds to the α1-adrenoceptor but does not elicit a conformational change necessary for Gq protein activation. Consequently, it blocks the binding of endogenous agonists and inhibits the entire PLC/IP3/DAG signaling cascade.[1] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[2]

Secondary Mechanism of Action: Serotonin Receptor Agonism

In addition to its primary effects on adrenergic receptors, this compound has been demonstrated to interact with the serotonergic system. Studies have shown that this compound can act as an agonist at 5-HT autoreceptors.[1] In experimental settings using rabbit hippocampal slices, this compound was found to decrease the evoked release of serotonin (5-HT). This effect was nullified by the presence of a 5-HT receptor antagonist, metitepin, indicating a direct agonistic action on inhibitory 5-HT autoreceptors.[1]

The indole moiety of the this compound molecule is thought to be responsible for this interaction with serotonin receptors.[1] This dual action on both adrenergic and serotonergic systems contributes to its complex pharmacological profile. While the primary antihypertensive effects are attributed to α1-blockade, the modulation of serotonin release may contribute to its central nervous system effects.

Note: As of the date of this publication, specific quantitative binding affinity data (e.g., Ki values) for this compound across various 5-HT receptor subtypes are not widely available in peer-reviewed literature.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through functional studies and radioligand binding assays. The data are summarized below for comparison with its diastereoisomers, yohimbine and rauwolscine.

Table 1: Functional Antagonist Potency (pA2 Values) of this compound and Isomers

| Compound | Prejunctional α2-Adrenoceptor (Rat Vas Deferens) | Postjunctional α1-Adrenoceptor (Rat Anococcygeus) | α2/α1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| This compound | 5.99 | 7.50 | 0.03 | [2] |

| Yohimbine | 7.70 | 6.05 | 45 | [2] |

| Rauwolscine | 7.32 | 6.84 | 3 | [2] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Radioligand Binding Affinities (Ki in nM) of this compound and Isomers in Rat Cerebral Cortex

| Compound | ³H-prazosin (α1 sites) | ³H-idazoxan (α2 sites) | α2/α1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| This compound | 25 | 810 | 0.03 | [2] |

| Yohimbine | 230 | 4.6 | 50 | [2] |

| Rauwolscine | 30 | 1.8 | 17 | [2] |

The Ki value represents the inhibitor binding affinity; a lower Ki indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor using [³H]prazosin as the radioligand.

-

Objective: To determine the binding affinity of this compound at α1-adrenergic receptors.

-

Materials:

-

Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4).

-

[³H]prazosin (specific activity ~70-90 Ci/mmol).

-

Unlabeled prazosin or phentolamine (for non-specific binding).

-

This compound stock solutions of varying concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the ultracentrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Binding Assay: In polypropylene assay tubes, combine:

-

100 µL of membrane preparation.

-

50 µL of [³H]prazosin at a final concentration near its Kd value (e.g., 0.2 nM).

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For total binding, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled prazosin (e.g., 10 µM).

-

-

Incubation: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand. Immediately wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]prazosin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for α1-Adrenergic Antagonism (Schild Analysis)

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound and to confirm its competitive nature at α1-adrenoceptors using an isolated tissue preparation.

-

Objective: To determine the pA2 value of this compound and assess its mode of antagonism.

-

Materials:

-

Isolated tissue with functional α1-adrenoceptors (e.g., rat anococcygeus muscle or aorta).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

α1-adrenergic agonist (e.g., norepinephrine, phenylephrine).

-

This compound stock solutions.

-

-

Methodology:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with periodic washes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., norepinephrine) by adding increasing concentrations to the organ bath until a maximal response is achieved. Wash the tissue thoroughly to return to baseline.

-

Antagonist Incubation: Introduce a fixed concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Second Agonist Curve: In the continued presence of the same concentration of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Wash the tissue extensively and repeat steps 3 and 4 with at least two other increasing concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1.0 is indicative of competitive antagonism.

-

-

Conclusion

This compound is a selective α1-adrenergic receptor antagonist with a secondary action as a 5-HT autoreceptor agonist. Its primary mechanism involves the competitive blockade of Gq-coupled α1-adrenoceptors, thereby inhibiting the PLC/IP3/DAG signaling cascade and subsequent cellular responses like smooth muscle contraction. This pharmacological profile distinguishes it from its diastereoisomer yohimbine and underlies its potential as an antihypertensive agent. The dual influence on both the adrenergic and serotonergic systems suggests a complex interplay that warrants further investigation, particularly regarding the specific 5-HT receptor subtypes involved and the physiological consequences of their modulation. The experimental protocols detailed herein provide a framework for the continued elucidation of this compound's pharmacological properties and for the development of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to Corynanthine: Discovery, Historical Background, and Core Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynanthine, a naturally occurring indole alkaloid, has long been a subject of pharmacological interest due to its distinct receptor binding profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its primary mechanism of action as a selective α1-adrenergic receptor antagonist, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Discovery and Historical Background

This compound is an alkaloid found in the bark of trees from the Rauvolfia and Corynanthe (including the formerly known Pausinystalia) genera.[1] It is a diastereoisomer of yohimbine and rauwolscine, meaning it has the same chemical formula but a different three-dimensional arrangement of its atoms.[1]

The history of this compound is intertwined with that of yohimbine, which was first isolated in 1896 by Adolph Spiegel from the bark of the Pausinystalia yohimbe tree.[2][3] This tree was traditionally used in West Africa for its purported aphrodisiac and stimulant properties.[3] While yohimbine became well-known as a selective α2-adrenergic receptor antagonist, subsequent research into the other alkaloids present in these plants led to the isolation and characterization of this compound.

Initial pharmacological studies revealed that, unlike yohimbine, this compound exhibits a preferential and potent antagonism at α1-adrenergic receptors.[4] This key difference in receptor selectivity results in markedly different physiological effects, with this compound generally acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[1]

Molecular Mechanism of Action

The primary molecular target of this compound is the α1-adrenergic receptor. It acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor, thereby blocking their effects.

Receptor Binding Profile

This compound's selectivity for the α1-adrenergic receptor over the α2-adrenergic receptor is a defining feature of its pharmacological profile. Functional studies have shown that this compound is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[4] This is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which are about 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[4]

In addition to its activity at adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors, although this is a secondary activity.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound and related compounds.

| Compound | Receptor Subtype | pA2 Value | Selectivity (α2/α1) | Test System |

| This compound | α1 | 7.51 | 0.03 | Rat Anococcygeus Muscle |

| α2 | 5.95 | Rat Vas Deferens | ||

| Yohimbine | α1 | 6.84 | 45 | Rat Anococcygeus Muscle |

| α2 | 8.50 | Rat Vas Deferens | ||

| Rauwolscine | α1 | 7.98 | 3 | Rat Anococcygeus Muscle |

| α2 | 8.45 | Rat Vas Deferens | ||

| Idazoxan | α1 | 6.54 | 245 | Rat Anococcygeus Muscle |

| α2 | 8.93 | Rat Vas Deferens | ||

| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[5] |

Signaling Pathways

α1-Adrenergic Receptor Signaling Pathway

The antagonism of α1-adrenergic receptors by this compound directly inhibits the Gq-coupled signaling cascade. Under normal physiological conditions, the binding of an agonist like norepinephrine to the α1-adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, most notably smooth muscle contraction. By blocking the initial binding of the agonist, this compound prevents this entire signaling cascade from being initiated.

Caption: α1-Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol provides a generalized method for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor.

Materials:

-

Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[6]

-

[3H]prazosin (a radiolabeled α1-adrenergic antagonist).

-

Unlabeled prazosin (for determining non-specific binding).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[6]

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford method).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.

-

Total Binding: Add assay buffer, the membrane preparation, and [3H]prazosin (at a concentration near its Kd).

-

Non-specific Binding: Add assay buffer, the membrane preparation, [3H]prazosin, and a high concentration of unlabeled prazosin (e.g., 10 µM).

-

This compound Competition: Add assay buffer, the membrane preparation, [3H]prazosin, and varying concentrations of this compound.

-

Incubate all tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding (CPM from tubes with excess unlabeled prazosin) from the total binding (CPM from tubes with only [3H]prazosin).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Antagonism Assay (Schild Analysis)

This protocol outlines the determination of the pA2 value for this compound, a measure of its functional potency as a competitive antagonist, using an isolated tissue bath setup.

Objective: To determine the pA2 value for this compound's antagonism of norepinephrine-induced contractions in an isolated vascular tissue.

Materials:

-

Isolated tissue preparation (e.g., rat aortic rings).

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2.

-

Organ bath with an isometric force transducer and data acquisition system.

-

Norepinephrine (agonist) stock solution.

-

This compound (antagonist) stock solution.

Procedure:

-

Tissue Preparation and Equilibration:

-

Dissect the tissue (e.g., thoracic aorta) and cut it into rings of appropriate size.

-

Mount the tissue rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the agonist (norepinephrine) by adding increasing concentrations to the organ bath and recording the resulting contraction.

-

Wash the tissues to return to baseline tension.

-

-

Antagonist Incubation and Subsequent Agonist Curves:

-

Incubate the tissues with a specific concentration of this compound for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

Repeat this process with several different concentrations of this compound, each on a fresh tissue preparation or after extensive washing and re-equilibration.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the plotted data.

-

The x-intercept of the regression line is the pA2 value.

-

The slope of the regression line should be close to 1 for competitive antagonism.

-

Caption: Experimental Workflow for Schild Analysis.

Conclusion

This compound stands out as a pharmacologically significant indole alkaloid due to its selective antagonism of α1-adrenergic receptors. This property distinguishes it from its more widely known diastereoisomer, yohimbine, and is the basis for its potential as an antihypertensive agent. A thorough understanding of its historical discovery, molecular interactions, and the experimental methodologies used for its characterization is crucial for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a foundational resource for further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. neuron.mefst.hr [neuron.mefst.hr]

- 2. Yohimbine - Wikipedia [en.wikipedia.org]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Natural Sources and Extraction of Corynanthine from Rauvolfia serpentina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine, also known as rauhimbine, is a prominent indole alkaloid naturally occurring in various plant species, most notably in Rauvolfia serpentina (Indian snakeroot).[1][2] This diastereoisomer of yohimbine exhibits a distinct pharmacological profile, primarily acting as a selective α1-adrenergic receptor antagonist and a weaker α2-adrenergic receptor antagonist.[1][2] This activity contributes to the antihypertensive properties of Rauvolfia extracts, making this compound a molecule of significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its primary botanical source, Rauvolfia serpentina. It further details the methodologies for its extraction, isolation, and quantification, and elucidates its mechanism of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apocynaceae family, particularly within the Rauvolfia and Corynanthe genera.[1][2]

Rauvolfia serpentina

Rauvolfia serpentina stands as the most well-documented and commercially significant source of this compound. The alkaloids in this plant are not uniformly distributed, with the highest concentrations typically found in the roots and rhizomes. While other plant parts, such as leaves, contain alkaloids, the root system is the primary material for the extraction of this compound and other bioactive compounds like reserpine and ajmaline. The total alkaloid content in the roots of Rauvolfia serpentina can vary based on geographical location, age of the plant, and harvesting time.

Other Botanical Sources

Besides Rauvolfia serpentina, this compound has been identified in other species of the same genus, including:

-

Rauvolfia canescens

-

Rauvolfia vomitoria

The genus Corynanthe, which includes Pausinystalia johimbe (the source of yohimbine), is another notable source of this compound and its isomers.

Quantitative Data on Alkaloid Content in Rauvolfia serpentina

The concentration of individual alkaloids in Rauvolfia serpentina can exhibit significant variation. The following tables summarize the quantitative data on the alkaloid content in the roots of Rauvolfia serpentina from various studies.

| Alkaloid | Concentration (mg/g of dry plant material) | Analytical Method | Reference |

| Total Alkaloids (including this compound) | 1.57 - 12.1 | UHPLC-UV | [3][4] |

| Reserpine | 0.39 (lowest) | UHPLC-UV | [4] |

| Serpentine | 9.8 (maximum) | UHPLC-UV | [4] |

| Plant Part | Total Alkaloid Content | Reference |

| Roots (Hydroalcoholic Extract) | 2.364 mg/100 mg | [5] |

Extraction and Purification of this compound from Rauvolfia serpentina

The extraction of this compound from the roots of Rauvolfia serpentina involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, fractionation, and chromatographic purification.

Experimental Protocol: Extraction, Fractionation, and Isolation

This protocol is a synthesized methodology based on established procedures for the extraction of indole alkaloids from Rauvolfia serpentina.

1. Preparation of Plant Material:

- Collect fresh, healthy roots of Rauvolfia serpentina.

- Wash the roots thoroughly with distilled water to remove any adhering soil and foreign matter.

- Air-dry the roots in the shade for several days until they are completely brittle.

- Grind the dried roots into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

- Weigh the powdered root material.

- Perform a preliminary defatting step by extracting the powder with a non-polar solvent like n-hexane for 6 hours using a Soxhlet apparatus. This step removes lipids and other non-polar compounds.

- Air-dry the defatted powder to remove any residual hexane.

- Extract the defatted powder with methanol or ethanol (95%) in a Soxhlet apparatus for 12-24 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

- Alternatively, cold maceration can be employed by soaking the powder in methanol for 72 hours with occasional stirring.

- After extraction, filter the methanolic extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Fractionation:

- Suspend the crude methanolic extract in a 2% aqueous solution of hydrochloric acid.

- Filter the acidic solution to remove any insoluble material.

- Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layer.

- Make the aqueous acidic solution alkaline (pH 8-9) by the gradual addition of ammonium hydroxide solution.

- Extract the alkaline solution multiple times with chloroform or a mixture of chloroform and dichloromethane. The alkaloids will partition into the organic layer.

- Pool the organic extracts and wash them with distilled water.

- Dry the organic extract over anhydrous sodium sulfate.

- Concentrate the dried organic extract to dryness using a rotary evaporator to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Column Chromatography:

- Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

- Dissolve the crude alkaloid fraction in a minimum volume of the initial mobile phase and load it onto the column.

- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

- Combine the fractions containing this compound based on the TLC profile.

- High-Performance Liquid Chromatography (HPLC):

- Further purify the this compound-rich fractions using preparative HPLC.

- A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (both containing a small amount of formic acid, e.g., 0.05%).

- The separation can be performed using an isocratic or gradient elution method.

- Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.

- Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways of this compound

This compound exerts its physiological effects primarily through its interaction with adrenergic receptors.

α1-Adrenergic Receptor Antagonism

This compound is a selective antagonist of α1-adrenergic receptors.[1] These receptors are Gq-protein coupled. When an agonist like norepinephrine binds to the α1-receptor, it activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade leads to smooth muscle contraction and vasoconstriction. By blocking this receptor, this compound inhibits this signaling pathway, leading to vasodilation and a decrease in blood pressure.

Caption: this compound's antagonism of the α1-adrenergic signaling pathway.

α2-Adrenergic Receptor Antagonism

This compound also acts as a weak antagonist at α2-adrenergic receptors.[1] These receptors are coupled to Gi-proteins. Agonist binding to α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to an inhibition of further neurotransmitter release from presynaptic terminals. As a weak antagonist, this compound's effect on this pathway is less pronounced than its effect on α1-receptors.

Caption: this compound's weak antagonism of the α2-adrenergic signaling pathway.

Conclusion

This compound, a key alkaloid from Rauvolfia serpentina, continues to be a subject of significant scientific interest due to its selective α1-adrenergic antagonism. This guide has provided a detailed overview of its natural sources, robust methodologies for its extraction and purification, and a clear visualization of its mechanism of action. The presented protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important phytochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Pharmacological properties of Corynanthine as an α1-adrenergic antagonist

An In-depth Technical Guide to the Pharmacological Properties of Corynanthine as an α1-Adrenergic Antagonist

Introduction

This compound, also known as isorauhimbine, is a naturally occurring indole alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1] It is a diastereoisomer of yohimbine and rauwolscine.[1][2] While its stereoisomers are recognized as potent and selective α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile, acting primarily as a selective and competitive antagonist of α1-adrenergic receptors.[1][3][4] This selectivity confers markedly different physiological effects; in contrast to the stimulant properties of yohimbine, this compound typically functions as a depressant and antihypertensive agent.[1][5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, the downstream signaling pathways it modulates, and the key experimental methodologies used to characterize its pharmacological properties.

Receptor Binding and Functional Antagonism: Quantitative Analysis

The affinity and potency of this compound at adrenergic receptors have been quantified through various in vitro and in vivo studies. Radioligand binding assays are used to determine the binding affinity (Ki), while functional assays in isolated tissues are employed to measure antagonist potency (pA2). The data consistently demonstrates this compound's preference for α1- over α2-adrenoceptors.

| Parameter | Receptor Subtype | Value | Experimental System | Reference |

| Antagonist Potency (pA2) | Postjunctional α1-adrenoceptor | 7.2 | Rat anococcygeus muscle (vs. Noradrenaline) | [6] |

| Antagonist Potency (pA2) | Prejunctional α2-adrenoceptor | 5.7 | Rat vas deferens (vs. Clonidine) | [6] |

| Selectivity Ratio (α2/α1) | α2 vs. α1 | 0.03 | Calculated from pA2 values | [6] |

| Relative Potency | α1 vs. α2 | ~10-fold more potent at α1 | Anesthetized dog (functional studies) | [4] |

| Binding Affinity | α1-adrenoceptor (³H-WB-4101 site) | Higher affinity | Rat cerebral cortex membranes | [7] |

| Binding Affinity | α2-adrenoceptor (³H-clonidine site) | Lower affinity | Rat cerebral cortex membranes | [7] |

Table 1: Quantitative pharmacological data for this compound.

Mechanism of Action: Blockade of α1-Adrenergic Signaling

α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[8] They are primarily coupled to the Gq/11 family of G proteins.[8] The canonical signaling cascade initiated by agonist (e.g., norepinephrine, epinephrine) binding involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, most notably the contraction of smooth muscle in blood vessels, leading to vasoconstriction.[1][9]

This compound acts as a competitive antagonist at the α1-adrenoceptor.[1] It binds reversibly to the same site as endogenous agonists but does not activate the receptor. By occupying the receptor, it prevents agonists from binding and initiating the Gq/PLC/IP3 signaling cascade, thereby inhibiting downstream cellular responses like vasoconstriction.[1]

Experimental Protocols

The characterization of this compound as an α1-adrenergic antagonist relies on well-established pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for a receptor.[10] A competitive binding assay is used to determine the inhibition constant (Ki) of this compound.

Methodology:

-

Membrane Preparation: Tissues or cells expressing α1-adrenoceptors (e.g., rat cerebral cortex) are homogenized in a cold buffer.[11][12] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[11]

-

Incubation: The membrane preparation is incubated in a reaction mixture containing:

-

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[10][11]

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.[11]

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assays and Schild Analysis

Functional assays measure the biological response of a tissue to an agonist in the presence of an antagonist. Schild analysis is a powerful method to quantify the potency of a competitive antagonist (pA2 value) and to confirm its mechanism of action.[13]

Methodology:

-

Tissue Preparation: An isolated tissue containing functional α1-adrenoceptors, such as rat aorta, anococcygeus muscle, or vas deferens, is mounted in an organ bath.[6][14] The bath contains a physiological salt solution, maintained at a constant temperature and aerated. The tissue's contractile response is measured using an isometric force transducer.

-

Control Agonist Curve: A cumulative concentration-response curve is generated for a selective α1-agonist like phenylephrine or noradrenaline to determine the control EC50 (the concentration producing 50% of the maximal response).[14][15]

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a period sufficient to reach equilibrium.

-

Second Agonist Curve: In the continued presence of this compound, a second agonist concentration-response curve is generated. For a competitive antagonist, this curve will be shifted to the right in a parallel manner without a change in the maximum response.[15][16]

-

Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in its absence.[17]

-

Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of this compound. A Schild plot is then constructed by graphing log(DR-1) versus the logarithm of the molar concentration of the antagonist.[13]

-

Data Analysis: For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity (1.0).[13][14][15] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's potency.

In Vivo Evidence

Studies in whole animal models corroborate the in vitro findings. In anesthetized dogs, this compound was shown to be an effective antagonist of the pressor (blood pressure raising) responses to the α1-agonist phenylephrine.[4] However, it was approximately 100-fold less potent than its isomers, yohimbine and rauwolscine, at blocking the presynaptic α2-adrenoceptors that regulate norepinephrine release.[4] Similarly, in pithed rats, this compound effectively reduced the pressor responses to both electrical stimulation of the sympathetic outflow and administration of phenylephrine, confirming its postsynaptic α1-adrenoceptor blocking activity in vivo.[18][19]

Conclusion

This compound is a selective α1-adrenergic receptor antagonist. Its pharmacological profile is characterized by a roughly 10-fold higher potency for α1- over α2-adrenoceptors, distinguishing it from its diastereoisomers yohimbine and rauwolscine.[4] It acts via competitive antagonism, binding to the α1-adrenoceptor to block the Gq-coupled signaling cascade responsible for physiological effects such as smooth muscle contraction. This mechanism has been rigorously defined through quantitative in vitro binding and functional assays and confirmed by in vivo studies demonstrating its ability to antagonize α1-mediated pressor responses. These properties make this compound a valuable pharmacological tool for research into the function of α1-adrenergic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Renal alpha-1 and alpha-2 adrenergic receptors: biochemical and pharmacological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Schild equation - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

Corynanthine's Adrenergic Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine, an indole alkaloid found in the Rauvolfia and Corynanthe genera, is a diastereoisomer of yohimbine and rauwolscine. Unlike its isomers, which are potent and selective α2-adrenergic receptor antagonists, this compound exhibits a preferential and potent antagonist profile at α1-adrenergic receptors.[1][2] This distinct selectivity profile results in significantly different physiological effects, positioning this compound as a depressant and potential antihypertensive agent, in contrast to the stimulant properties of yohimbine and rauwolscine.[1] This technical guide provides a comprehensive analysis of this compound's binding affinity for α1 versus α2-adrenergic receptors, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for α1 and α2-adrenergic receptors has been determined through various in vitro and in vivo studies. The data consistently demonstrates a higher affinity for the α1 subtype.

| Compound | Receptor Subtype | Method | Tissue/Cell Line | Radioligand | Affinity (Ki in nM) | Selectivity (α2/α1) | Reference |

| This compound | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 25 | 0.1 | Doxey et al., 1984 |

| This compound | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 250 | Doxey et al., 1984 | |

| Corynantheidine | α1A | Radioligand Binding | Recombinant | [3H]prazosin | 130 | 0.55 | Mandianes et al., 2021[3] |

| Corynantheidine | α1B | Radioligand Binding | Recombinant | [3H]prazosin | 150 | Mandianes et al., 2021[3] | |

| Corynantheidine | α1D | Radioligand Binding | Recombinant | [3H]prazosin | 29 | Mandianes et al., 2021[3] | |

| Corynantheidine | α2A | Radioligand Binding | Recombinant | [3H]rauwolscine | 72 | Mandianes et al., 2021[3] | |

| Corynantheidine | α2B | Radioligand Binding | Recombinant | [3H]rauwolscine | 230 | Mandianes et al., 2021[3] | |

| Corynantheidine | α2C | Radioligand Binding | Recombinant | [3H]rauwolscine | 110 | Mandianes et al., 2021[3] | |

| Yohimbine | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 200 | 33.3 | Doxey et al., 1984 |

| Yohimbine | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 6 | Doxey et al., 1984 | |

| Rauwolscine | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 150 | 75 | Doxey et al., 1984 |

| Rauwolscine | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 2 | Doxey et al., 1984 |

| Compound | Receptor Subtype | Method | Tissue | Agonist | pA2 Value | Reference |

| This compound | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.8 | Doxey et al., 1984 |

| This compound | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 5.8 | Doxey et al., 1984 |

| Yohimbine | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.3 | Doxey et al., 1984 |

| Yohimbine | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 8.0 | Doxey et al., 1984 |

| Rauwolscine | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.2 | Doxey et al., 1984 |

| Rauwolscine | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 8.3 | Doxey et al., 1984 |

Experimental Protocols

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound for α1 and α2-adrenergic receptors.

Materials:

-

Tissue Preparation: Rat cerebral cortex or cells recombinantly expressing human adrenergic receptor subtypes.

-

Radioligands: [3H]prazosin for α1-adrenoceptors and [3H]yohimbine or [3H]rauwolscine for α2-adrenoceptors.

-

Test Compound: this compound hydrochloride.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.

-

Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor.

This in vivo assay assesses the ability of an antagonist to block the pressor response to an α1-agonist.[2]

Objective: To determine the pA2 value of this compound as an antagonist at postjunctional α1-adrenoceptors.

Materials:

-

Animal Model: Anesthetized and pithed rats or dogs.

-

Agonist: Phenylephrine (a selective α1-agonist).

-

Antagonist: this compound.

-

Instrumentation: Blood pressure transducer and recording equipment.

Protocol:

-

Animal Preparation: Anesthetize and pith the animal to eliminate central nervous system influences on blood pressure. Cannulate an artery for blood pressure measurement.

-

Agonist Dose-Response: Administer increasing doses of phenylephrine intravenously and record the corresponding increases in diastolic blood pressure to establish a control dose-response curve.

-

Antagonist Administration: Administer a fixed dose of this compound intravenously.

-

Post-Antagonist Dose-Response: After a suitable equilibration period, repeat the phenylephrine dose-response curve in the presence of this compound.

-

Data Analysis: Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist). The pA2 value, a measure of antagonist potency, can be determined from the Schild plot.

This in vitro assay measures the ability of an antagonist to block the inhibitory effect of an α2-agonist on neurotransmitter release.

Objective: To determine the pA2 value of this compound as an antagonist at prejunctional α2-adrenoceptors.

Materials:

-

Tissue: Isolated rat vas deferens.

-

Agonist: Clonidine (an α2-agonist).

-

Antagonist: this compound.

-

Organ Bath and Transducer: For maintaining the tissue and recording muscle contractions.

Protocol:

-

Tissue Preparation: Isolate the rat vas deferens and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Stimulation: Electrically stimulate the tissue to induce contractions.

-

Agonist Effect: Add clonidine to the bath, which will inhibit the electrically induced contractions by acting on presynaptic α2-adrenoceptors to reduce neurotransmitter release.

-

Antagonist Effect: In the presence of a fixed concentration of this compound, determine the concentration of clonidine required to produce a 50% inhibition of the contractile response.

-

Data Analysis: Repeat the experiment with different concentrations of this compound to construct a Schild plot and determine the pA2 value.

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium levels.

α2-Adrenergic Receptor Signaling Pathway

α2-adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Determining Adrenergic Receptor Affinity

The following diagram illustrates a generalized workflow for assessing the binding affinity of a compound like this compound at adrenergic receptors.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Depressant and Antihypertensive Mechanisms of Corynanthine

Introduction

Corynanthine, also known as rauhimbine, is an indole alkaloid predominantly found in plants of the Rauvolfia and Pausinystalia genera.[1][2] As a diastereoisomer of yohimbine and rauwolscine, it shares a similar chemical backbone but exhibits distinct pharmacological properties.[1][2] Unlike its stimulating isomers, this compound functions as a depressant and antihypertensive agent.[2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evidence that elucidate the depressant and antihypertensive effects of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

This compound's pharmacological profile is primarily defined by its interaction with the adrenergic system, with secondary effects on ion channels and other neurotransmitter systems.

Selective α1-Adrenergic Receptor Antagonism

The principal mechanism underlying this compound's antihypertensive effect is its selective antagonism of α1-adrenergic receptors.[1][2][3][4] It exhibits a preference for α1-adrenoceptors over α2-adrenoceptors, a characteristic that distinguishes it from its isomers, yohimbine and rauwolscine, which are selective α2-antagonists.[1][2]

-

Vascular Effects: α1-adrenergic receptors are densely located on the smooth muscle cells of blood vessels. When activated by endogenous catecholamines like norepinephrine, these Gq protein-coupled receptors initiate a signaling cascade that leads to vasoconstriction and an increase in peripheral vascular resistance. This compound competitively binds to these receptors without activating them, thereby blocking the action of norepinephrine. This inhibition results in vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[3]

-

Central Nervous System (CNS) Effects: The depressant effects of this compound can be attributed to its antagonism of α1-adrenergic receptors within the central nervous system. Blockade of these receptors in the brain can lead to sedative effects. Furthermore, studies have indicated that this compound may also interact with serotonin (5-HT) receptors, potentially acting as an agonist at 5-HT autoreceptors, which could contribute to its overall CNS depressant profile by modulating serotonin release.[1][2][5]

Calcium Channel Blocking Activity

Emerging evidence suggests that this compound also possesses calcium channel blocking properties.[6] This action is a significant contributor to its vasorelaxant and antihypertensive effects.

-

Inhibition of Calcium Influx: The contraction of vascular smooth muscle is a calcium-dependent process. Depolarization of the cell membrane opens voltage-gated L-type calcium channels, allowing an influx of extracellular calcium. This influx triggers the release of more calcium from intracellular stores (sarcoplasmic reticulum) and activates the calmodulin-myosin light chain kinase pathway, leading to muscle contraction. Studies have shown that this compound can inhibit depolarization-induced contractions and depress the influx of 45Ca into vascular smooth muscle cells.[6] By blocking this calcium entry, this compound directly promotes muscle relaxation and vasodilation, complementing its α1-adrenergic blockade.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Adrenergic Receptor Binding Selectivity

| Compound | Receptor Subtype | Binding Affinity (Ki nM) | Selectivity Ratio (α2/α1) | Reference |

| This compound | α1-adrenergic | ~30 | ~0.1 | [1][7] |

| α2-adrenergic | ~300 | [1][7] | ||

| Yohimbine | α1-adrenergic | ~300 | ~30 | [1][2][7] |

| α2-adrenergic | ~10 | [1][2][7] | ||

| Rauwolscine | α1-adrenergic | ~200 | ~30 | [1][2][7] |

| α2-adrenergic | ~7 | [1][2][7] | ||

| Note: Ki values are approximate and can vary based on experimental conditions. The selectivity ratio indicates a ~10-fold preference of this compound for α1 over α2 receptors, while yohimbine and rauwolscine show a ~30-fold preference for α2 over α1 receptors.[1][2][7] |

Table 2: Dose-Response Effect on Intraocular Pressure (IOP) in Ocular Hypertensive Patients

| This compound Concentration | Change in IOP (Treated Eye vs. Control) | Statistical Significance | Duration of Effect | Reference |

| 1% Solution | No significant effect | - | - | [8] |

| 2% Solution | Significant reduction (e.g., at 5 hrs, 20.6 mmHg vs. 26.0 mmHg) | p < 0.05 | At least 8 hours | [8] |

| 5% Solution | Significant bilateral reduction | p < 0.05 | - | [8] |

Detailed Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for α1-adrenergic receptors.[9][10][11]

-

Objective: To quantify the inhibitory constant (Ki) of this compound at the α1-adrenoceptor.

-

Materials:

-

Tissue Source: Rat cerebral cortex or other tissue rich in α1-adrenoceptors.

-

Radioligand: [³H]prazosin (a selective α1-antagonist).

-

Non-specific binding control: Unlabeled phentolamine or prazosin.

-

Test Compound: this compound solutions of varying concentrations.

-

Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl), Assay buffer.

-

Equipment: Homogenizer, centrifuge, glass fiber filters, scintillation counter.

-

-

Methodology:

-

Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: Membrane preparations are incubated in tubes containing the assay buffer, a fixed concentration of [³H]prazosin, and varying concentrations of this compound. A separate set of tubes containing an excess of unlabeled prazosin is used to determine non-specific binding.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer, placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[11]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol assesses the blood pressure-lowering effects of this compound in a relevant animal model of hypertension.[12][13]

-

Objective: To measure the effect of this compound administration on systolic and diastolic blood pressure in conscious, freely moving SHRs.

-

Materials:

-

Animals: Adult male Spontaneously Hypertensive Rats (SHRs).

-

Surgical Equipment: Catheters for arterial and venous implantation.

-

Drug Administration: this compound solution for intravenous or oral administration.

-

Monitoring System: Blood pressure transducer connected to a data acquisition system.

-

-

Methodology:

-

Animal Preparation: Rats are anesthetized, and catheters are surgically implanted into the carotid artery (for blood pressure measurement) and jugular vein (for IV drug administration). For oral studies, an intragastric catheter can be placed.[13]

-

Recovery: Animals are allowed to recover from surgery for several days to ensure measurements are taken in a conscious, unstressed state.

-

Baseline Measurement: The arterial catheter is connected to the pressure transducer, and baseline blood pressure and heart rate are recorded for a stabilization period.

-

Drug Administration: A specific dose of this compound (or vehicle control) is administered to the rat.

-

Post-Dose Monitoring: Blood pressure and heart rate are continuously monitored for several hours to observe the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated and analyzed for statistical significance compared to the control group. A dose-response curve can be generated by testing multiple doses.

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses fluorescent indicators to measure changes in intracellular calcium concentration in response to this compound.[14][15][16]

-

Objective: To determine if this compound inhibits calcium influx in vascular smooth muscle cells (VSMCs).

-

Materials:

-

Cells: Cultured primary VSMCs.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Stimulating Agent: Potassium chloride (KCl) to induce depolarization.

-

Buffers: Physiological salt solution.

-

Equipment: Fluorescence microscope or plate reader with appropriate filters.

-

-

Methodology:

-

Cell Loading: Adherent VSMCs are incubated with a membrane-permeant form of the calcium dye (e.g., Fura-2 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.[14]

-

Washing: Cells are washed to remove excess extracellular dye.

-

Pre-incubation: Cells are pre-incubated with either this compound or a vehicle control.

-

Fluorescence Measurement: Baseline fluorescence is measured. For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is recorded, which corresponds to the [Ca²⁺]i.[17]

-

Stimulation: A stimulating agent like KCl is added to the cells to cause depolarization and open voltage-gated calcium channels.

-

Post-Stimulation Measurement: The change in fluorescence is recorded continuously to measure the influx of calcium.

-

Data Analysis: The peak increase in [Ca²⁺]i in this compound-treated cells is compared to that in control cells to determine the extent of inhibition of calcium influx.

-

This compound exerts its depressant and antihypertensive effects through a multi-faceted mechanism of action. Its primary role as a selective α1-adrenergic receptor antagonist is well-established, leading to vasodilation and a reduction in blood pressure.[1][2][3] This is complemented by a direct inhibitory effect on voltage-gated calcium channels, which further promotes vascular relaxation.[6] Its actions within the central nervous system, likely involving both α1-adrenoceptor blockade and modulation of serotonergic pathways, account for its depressant properties.[1][5] The distinct selectivity profile of this compound compared to its isomers makes it a valuable pharmacological tool for studying adrenergic receptor function and a potential lead compound for the development of novel therapeutic agents for hypertension and other cardiovascular disorders.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of yohimbine, rauwolscine and this compound on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on intraocular pressure in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. berthold.com [berthold.com]

Corynanthine's Activity at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynanthine, a naturally occurring indole alkaloid, is primarily recognized for its α1-adrenergic receptor antagonism. However, emerging evidence indicates a significant interaction with the serotonergic system, specifically as an agonist at presynaptic serotonin autoreceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's activity at serotonin receptors, detailing its functional effects, the experimental protocols used for its characterization, and the putative signaling pathways involved. While quantitative binding and potency data remain to be fully elucidated, this document synthesizes the available qualitative and mechanistic information to guide further research and drug development efforts.

Introduction

This compound is a diastereoisomer of yohimbine and is found in plants of the Rauwolfia and Corynanthe genera. While its pharmacological profile is dominated by its selective α1-adrenergic receptor antagonist properties, studies have revealed its capacity to modulate serotonergic neurotransmission. This activity is primarily characterized by its agonistic action on presynaptic serotonin autoreceptors, which play a crucial role in the negative feedback regulation of serotonin release. Understanding this aspect of this compound's pharmacology is essential for a complete characterization of its central nervous system effects and for exploring its potential therapeutic applications beyond its traditional use.

Functional Activity at Serotonin Receptors

Key Findings:

-

In studies using rabbit hippocampal slices pre-incubated with radiolabeled serotonin ([3H]5-HT), this compound was shown to decrease the stimulation-evoked release of [3H]5-HT in a concentration-dependent manner[1].

-

This inhibitory effect of this compound on serotonin release was abolished by the non-selective 5-HT receptor antagonist, metitepin[1]. This reversal indicates that this compound's action is mediated through serotonin receptors.

-

The presynaptic location and inhibitory function are characteristic of 5-HT1B autoreceptors, which are known to regulate serotonin release from axon terminals[1].

It is important to note that direct quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at specific serotonin receptor subtypes are not extensively available in the current body of scientific literature. The available data is primarily functional and qualitative in nature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized this compound's activity at serotonin autoreceptors.

Serotonin Release Assay from Rabbit Hippocampal Slices

This functional assay is the cornerstone for determining the effect of this compound on serotonin release.

Objective: To measure the effect of this compound on the electrically-evoked release of pre-loaded [3H]5-HT from rabbit hippocampal slices.

Materials:

-

Male rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

[3H]Serotonin (specific activity >10 Ci/mmol)

-

This compound hydrochloride

-

Metitepin maleate

-

Phentolamine hydrochloride (to block α-adrenoceptors)

-

Superfusion apparatus with platinum electrodes for electrical field stimulation

-

Scintillation counter and scintillation cocktail

Methodology:

-

Tissue Preparation:

-

Rabbit hippocampus is dissected and cut into 0.3 mm thick slices.

-

Slices are incubated in Krebs-Henseleit solution saturated with 95% O2 / 5% CO2 at 37°C for 30 minutes.

-

-

Radiolabeling:

-

Slices are incubated with [3H]5-HT (e.g., 0.1 µM) for 30 minutes at 37°C to allow for neuronal uptake of the radiolabeled serotonin.

-

-

Superfusion:

-